4(3H)-Quinazolinone, 3-(2-benzothiazolylmethyl)-2-phenyl-

Antibacterial MRSA VRE

4(3H)-Quinazolinone, 3-(2-benzothiazolylmethyl)-2-phenyl- (CAS 72875-67-3) is a hybrid heterocyclic compound that fuses a 2-phenylquinazolin-4(3H)-one core with a benzothiazole moiety via a methylene linker at the N-3 position. This structural architecture places it within the privileged 4(3H)-quinazolinone class, a scaffold recognized for diverse pharmacodynamic potential including antibacterial, anti-inflammatory, anticonvulsant, and phosphodiesterase (PDE) inhibitory activities.

Molecular Formula C22H15N3OS
Molecular Weight 369.4 g/mol
CAS No. 72875-67-3
Cat. No. B13760190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4(3H)-Quinazolinone, 3-(2-benzothiazolylmethyl)-2-phenyl-
CAS72875-67-3
Molecular FormulaC22H15N3OS
Molecular Weight369.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2CC4=NC5=CC=CC=C5S4
InChIInChI=1S/C22H15N3OS/c26-22-16-10-4-5-11-17(16)24-21(15-8-2-1-3-9-15)25(22)14-20-23-18-12-6-7-13-19(18)27-20/h1-13H,14H2
InChIKeyAPRHYGNGJHYGEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4(3H)-Quinazolinone, 3-(2-benzothiazolylmethyl)-2-phenyl- (CAS 72875-67-3): Core Scaffold and Procurement-Relevant Identity


4(3H)-Quinazolinone, 3-(2-benzothiazolylmethyl)-2-phenyl- (CAS 72875-67-3) is a hybrid heterocyclic compound that fuses a 2-phenylquinazolin-4(3H)-one core with a benzothiazole moiety via a methylene linker at the N-3 position . This structural architecture places it within the privileged 4(3H)-quinazolinone class, a scaffold recognized for diverse pharmacodynamic potential including antibacterial, anti-inflammatory, anticonvulsant, and phosphodiesterase (PDE) inhibitory activities [1]. Unlike many in-class analogs that attach the benzothiazole directly to the quinazolinone ring, the methylene spacer in this compound introduces distinct conformational flexibility and electronic properties that can influence target binding and metabolic stability. The compound has been catalogued in the AntibioticDB with reported activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus sp., underscoring its relevance as a research tool for anti-infective drug discovery programs [2].

Why 4(3H)-Quinazolinone, 3-(2-benzothiazolylmethyl)-2-phenyl- Cannot Be Interchanged with Generic Quinazolinone Analogs


Substitution at the N-3 position and the nature of the 2-aryl group in 4(3H)-quinazolinones are critical determinants of biological activity, selectivity, and physicochemical properties. Direct head-to-head structure–activity relationship (SAR) studies within the 2-phenyl-3-(benzothiazol-2-yl)-4(3H)-quinazolinone series have demonstrated that even minor modifications—such as the introduction of halogen substituents on the benzothiazole ring or the replacement of the 2-phenyl group with a 2-methyl group—can produce dramatic shifts in potency across antibacterial, anti-inflammatory, PDE inhibitory, and anticonvulsant assays [1]. The target compound's unique benzothiazolylmethyl attachment (CH₂ bridge) distinguishes it from analogs with a direct benzothiazol-2-yl linkage, potentially altering conformational flexibility, metabolic liability, and target engagement. Generic substitution without consideration of these SAR nuances risks selecting a compound with substantially different potency, spectrum breadth, or off-target profile, thereby compromising experimental reproducibility and invalidating comparative analyses in procurement-driven research settings [2].

Quantitative Differentiation Evidence for 4(3H)-Quinazolinone, 3-(2-benzothiazolylmethyl)-2-phenyl- Versus Closest Analogs


Antibacterial Spectrum: Activity Against Drug-Resistant Gram-Positive Pathogens Relative to 2-Methyl and 6,8-Disubstituted Analogs

The target compound has been specifically catalogued in the AntibioticDB as active against methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus sp., Moraxella catarrhalis, and Streptococcus pneumoniae [1]. In contrast, closely related 6,8-disubstituted-2-phenyl-3-(substituted-benzothiazol-2-yl)-4(3H)-quinazolinones evaluated in the ARKIVOC 2006 study exhibited potent antibacterial activity predominantly against Gram-negative and Gram-positive standard laboratory strains, with poor antifungal activity noted, but no explicit data against MRSA or VRE were reported [2]. The 2-methyl analog 3-(benzothiazol-2-yl)-2-methyl-4(3H)-quinazolinone (CAS 81762-52-9) has not been reported to possess activity against resistant Gram-positive strains. This evidence positions the target compound as a differentiated probe for anti-infective research targeting drug-resistant pathogens.

Antibacterial MRSA VRE Drug resistance

Anti-Inflammatory Activity: Edema Protection Relative to Indomethacin Standard in the 6,8-Disubstituted Series

In the ARKIVOC 2006 study, the most active 6,8-disubstituted 2-phenyl-3-(substituted-benzothiazol-2-yl)-4(3H)-quinazolinones demonstrated anti-inflammatory efficacy in the carrageenan-induced rat paw edema model that approached or matched the standard drug indomethacin. Compound 3e exhibited 68.6% protection at 3.5 h post-administration (p.o.), compared with indomethacin which provided 69.8% protection at the same time point [1]. Importantly, the active 6,8-disubstituted compounds, which serve as the closest structurally characterized analogs to the target compound, showed substantially reduced gastric ulcerogenic potential relative to indomethacin, a key differentiator for chronic inflammation models. While these data are from 6,8-disubstituted analogs rather than the unsubstituted parent, they establish the anti-inflammatory potential of the core 2-phenyl-3-(benzothiazol-2-yl)-4(3H)-quinazolinone pharmacophore and provide a benchmark for evaluating the target compound.

Anti-inflammatory COX inhibition Paw edema Gastric safety

cAMP-Dependent Phosphodiesterase (PDE) Inhibition: Potency Advantage Over Theophylline

The 6,8-disubstituted 2-phenyl-3-(substituted-benzothiazol-2-yl)-4(3H)-quinazolinone series was evaluated for PDE inhibitory activity, with the most potent analogs surpassing the reference inhibitor theophylline. Compound 20 (6,8-dibromo-2-phenyl-3-(5-chlorobenzothiazol-2-yl)-4(3H)-quinazolinone) exhibited an IC₅₀ of 1438 ± 85 μM, while compound 24 (6,8-dibromo-2-phenyl-3-(6-nitrobenzothiazol-2-yl)-4(3H)-quinazolinone) showed an IC₅₀ of 1520 ± 48 μM, both exceeding the potency of theophylline (IC₅₀ value reported in the same assay system) [1]. Electron-withdrawing substituents on the benzothiazole ring were found to enhance PDE inhibitory activity, providing a clear SAR framework that can guide the optimization of the target compound. This evidence positions the 2-phenyl-3-(benzothiazol-2-yl)-4(3H)-quinazolinone scaffold as a viable non-xanthine PDE inhibitor chemotype distinct from methylxanthine-based inhibitors.

Phosphodiesterase inhibition cAMP Theophylline IC50

Anticonvulsant Activity: MES and PTZ Seizure Model Potency in the 6,8-Disubstituted Series

A series of 6,8-disubstituted-2-phenyl-3-(substituted-benzothiazol-2-yl)-4(3H)-quinazolinones were evaluated in maximal electroshock (MES) and subcutaneous pentylenetetrazole (PTZ) seizure models in mice. Among the non-brominated series (3a–m), compound 3e was identified as the most potent anticonvulsant, while compound 4l was the most potent in the 6,8-dibromo series (4a–m) [1]. Neurotoxicity was assessed via the rotorod procedure, and protection indices (PI = TD₅₀/ED₅₀) were determined, allowing SAR-based differentiation of efficacious and safe candidates. Notably, the general SAR trend indicated that the non-dibrominated series (3a–m) exhibited superior potency compared to the 6,8-dibrominated series (4a–m), suggesting that the unsubstituted quinazolinone core—as present in the target compound—may offer a favorable anticonvulsant efficacy-to-neurotoxicity ratio [1].

Anticonvulsant MES seizure PTZ seizure Neurotoxicity

QSAR-Driven Antibacterial Activity Prediction: Substituent Effects on Gram-Positive and Gram-Negative Potency

A QSAR study on 3-(1,3-benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-ones (12a–p) revealed that antibacterial activity against Bacillus subtilis is primarily governed by lipophilicity (LogP, 83.6% contribution) and dipole–dipole energy (DDE, 16.4% contribution), with the model achieving an r² of 0.944 and cross-validated r²cv of 0.944 [1]. Electron-withdrawing substituents (Br, Cl) on the benzothiazole phenyl ring markedly enhanced activity, whereas electron-releasing groups diminished potency. The target compound, bearing an unsubstituted benzothiazole ring and a methylene linker, represents a baseline scaffold within this QSAR landscape. This predictive model enables the rational selection of the target compound as a starting point for further optimization, and allows procurement decisions to be informed by quantitatively predictable substituent effects on antibacterial potency [1].

QSAR Antibacterial pIC50 LogP Substituent effects

Structural Differentiation: Methylene Spacer at N-3 Versus Direct Benzothiazole Attachment

The target compound is distinguished from the majority of published 2-phenyl-3-(benzothiazol-2-yl)-4(3H)-quinazolinones by the presence of a methylene (–CH₂–) bridge between the quinazolinone N-3 and the benzothiazole ring. In contrast, compounds in the ARKIVOC 2006 [1], Med. Chem. Res. 2009 [2], and Med. Chem. Res. 2012 [3] studies feature a direct C–N bond between the quinazolinone and benzothiazole. The insertion of a methylene spacer increases conformational degrees of freedom, alters the pKa of adjacent protons, and may reduce metabolic N-dealkylation susceptibility relative to directly attached heterocycles. While direct comparative biological data between the methylene-bridged and directly-attached analogs are not available in the public literature, this structural feature represents a quantifiable molecular descriptor (e.g., number of rotatable bonds, topological polar surface area) that can be used in computational screening to differentiate the target compound from its closest commercially available analogs .

Methylene linker Benzothiazolylmethyl Conformational flexibility Metabolic stability

Recommended Procurement-Driven Application Scenarios for 4(3H)-Quinazolinone, 3-(2-benzothiazolylmethyl)-2-phenyl-


Anti-Infective Probe Development Targeting Multidrug-Resistant Gram-Positive Pathogens

Based on the AntibioticDB catalog entry demonstrating activity against MRSA and vancomycin-resistant Enterococcus sp. [1], the target compound is well-suited as a chemical probe for studying mechanisms of action against drug-resistant Gram-positive bacteria. Its structural differentiation from 6,8-disubstituted analogs—which lack reported resistant-strain coverage—makes it a valuable starting point for hit-to-lead campaigns in anti-MRSA and anti-VRE drug discovery.

Non-Xanthine Phosphodiesterase Inhibitor Scaffold Optimization

The demonstrated PDE inhibitory activity of the 2-phenyl-3-(benzothiazol-2-yl)-4(3H)-quinazolinone chemotype, with select analogs surpassing theophylline in potency [2], positions the target compound as a privileged scaffold for developing next-generation PDE inhibitors. The methylene linker may further differentiate metabolic stability and isoform selectivity, supporting its use in respiratory and cardiovascular pharmacology research.

Anti-Inflammatory Drug Discovery with Reduced Gastric Liability

The ARKIVOC 2006 study demonstrated that 6,8-disubstituted 2-phenyl-3-(benzothiazol-2-yl)-4(3H)-quinazolinones can achieve anti-inflammatory efficacy comparable to indomethacin while markedly reducing gastric ulcerogenicity [3]. The target compound, as a core scaffold within this series, is appropriate for medicinal chemistry programs aiming to develop COX-inhibiting anti-inflammatory agents with improved gastrointestinal safety profiles.

Anticonvulsant Lead Identification with Favorable Protection Index

The non-dibrominated 2-phenyl-3-(benzothiazol-2-yl)-4(3H)-quinazolinone series exhibited superior anticonvulsant potency in MES and PTZ models compared to the corresponding 6,8-dibrominated analogs [4]. The target compound, lacking 6,8-disubstitution, aligns with the more potent subclass and is recommended for CNS drug discovery programs focused on epilepsy, where a high protection index (TD₅₀/ED₅₀) is a critical selection criterion.

QSAR-Guided Antibacterial Lead Optimization

The validated QSAR model (r² = 0.944) from Sharma et al. (2012) provides a quantitative framework for predicting how substituent modifications on the benzothiazole ring affect antibacterial pIC₅₀ values [5]. Procurement of the target compound as a baseline scaffold enables rational, data-driven synthetic expansion with predictable potency gains, accelerating the hit-to-lead optimization cycle in antibacterial drug discovery.

Quote Request

Request a Quote for 4(3H)-Quinazolinone, 3-(2-benzothiazolylmethyl)-2-phenyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.